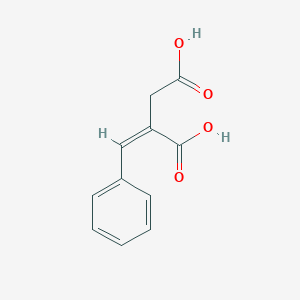
(Z)-Phenylitaconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Phenylitaconic acid is an organic compound that belongs to the class of itaconic acids. It is a colorless, crystalline solid that is soluble in water and has a molecular formula of C9H8O4. (Z)-Phenylitaconic acid is widely used in various research fields due to its unique chemical properties and potential applications.
Mecanismo De Acción
The mechanism of action of (Z)-phenylitaconic acid and its derivatives is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacteria, fungi, and cancer cells. These compounds have been shown to disrupt the cell membrane and interfere with DNA synthesis and protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that (Z)-phenylitaconic acid and its derivatives can affect various biochemical and physiological processes in cells and organisms. They have been shown to modulate the immune response, reduce inflammation, and inhibit tumor growth. Additionally, (Z)-phenylitaconic acid derivatives have been found to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-phenylitaconic acid in lab experiments is its versatility and ease of synthesis. It can be readily synthesized using various methods and can be used as a building block for the synthesis of numerous organic compounds. However, (Z)-phenylitaconic acid and its derivatives can be sensitive to light and air, which can affect their stability and purity. Additionally, some of these compounds can be toxic and require proper handling and disposal.
Direcciones Futuras
There are numerous future directions for research on (Z)-phenylitaconic acid and its derivatives. One area of interest is the development of new synthetic methods and strategies for the synthesis of these compounds. Additionally, there is a growing interest in the potential use of (Z)-phenylitaconic acid derivatives as therapeutic agents for various diseases, including cancer, infectious diseases, and inflammatory disorders. Finally, there is a need for further studies on the safety and toxicity of these compounds to ensure their safe use in various applications.
Métodos De Síntesis
(Z)-Phenylitaconic acid can be synthesized through a variety of methods, including the reaction of itaconic anhydride with benzene in the presence of a catalyst, the oxidation of cinnamic acid with potassium permanganate, and the decarboxylation of (Z)-phenylitaconic acid anhydride. These methods have been extensively studied and optimized to provide high yields of (Z)-phenylitaconic acid.
Aplicaciones Científicas De Investigación
(Z)-Phenylitaconic acid has been used in various scientific research applications, including organic synthesis, drug discovery, and biomaterials development. It can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, (Z)-phenylitaconic acid derivatives have been shown to exhibit antibacterial, antifungal, and antitumor activities, making them promising candidates for drug discovery.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(2Z)-2-benzylidenebutanedioic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- |
Clave InChI |
KYILORDWJFEQBS-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/CC(=O)O)\C(=O)O |
SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



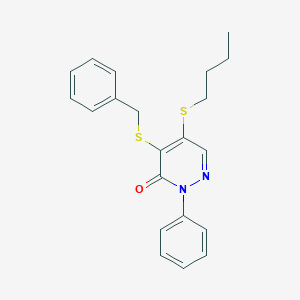
![4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286339.png)
![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286344.png)
![1,6-Di(1-piperidinyl)pyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine](/img/structure/B286347.png)
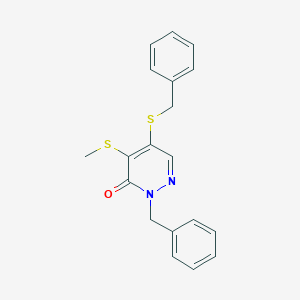

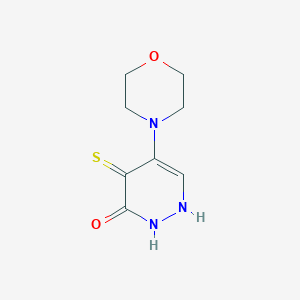
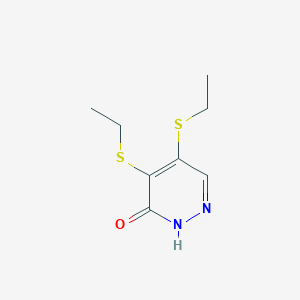
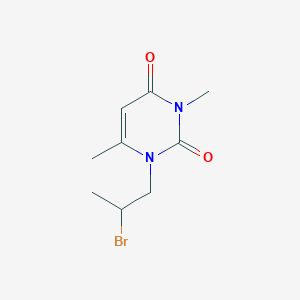
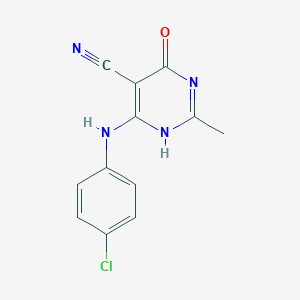
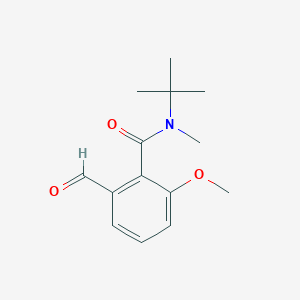

![4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286361.png)